4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
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Overview
Description
The compound seems to contain a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It also appears to have a morpholine structure, which is a common motif in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylation is a common reaction in organic chemistry . The Suzuki Cross-Coupling reaction is often used with organotrifluoroborates as potent boronic acid surrogates .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This might be relevant to the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, (3S)-3-[3-METHOXY-4-(TRIFLUOROMETHYL)PHENYL]MORPHOLINE, the boiling point is predicted to be 334.4±42.0 °C, and the density is predicted to be 1.213±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
Antimicrobial and Modulating Activity
4-(Phenylsulfonyl) morpholine, a related compound, has been investigated for its antimicrobial and modulating activity. It shows potential in enhancing the effectiveness of antibiotics against multi-resistant strains of various microorganisms like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Oliveira et al., 2015).
Polymeric Applications
Sulfonated poly(arylene ether sulfone) containing a methoxy group, related to the morpholine group, has been developed for potential use in fuel cell applications. These polymers exhibit high proton conductivity, making them suitable as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Hydrogen Sulfide-Releasing Properties
A morpholin-4-ium compound related to 4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine exhibits hydrogen sulfide-releasing properties. This characteristic is potentially useful in cardiovascular biology, particularly in studying vasodilator and antihypertensive activities (Li et al., 2008).
Topical Drug Delivery
Morpholinyl esters of naproxen, a compound structurally similar to the subject compound, have been synthesized for potential use in topical drug delivery. These prodrugs show enhanced skin permeation, indicating their usefulness in delivering active pharmaceutical ingredients through the skin (Rautio et al., 2000).
Chemical Synthesis and Reactions
Related morpholinyl compounds have been explored in various chemical synthesis and reaction studies, highlighting their versatility and reactivity in different chemical environments. These studies contribute to the broader understanding of morpholine derivatives in organic synthesis (Minato, Okuma, & Kobayashi, 1976).
Future Directions
Mechanism of Action
Target of Action
The trifluoromethyl group and the methoxyphenyl group are known to play important roles in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethylation process involving the trifluoromethyl group is known to be significant in pharmaceuticals, agrochemicals, and materials .
Properties
IUPAC Name |
4-(3-methoxyphenyl)sulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-25-15-3-2-4-16(11-15)27(23,24)22-9-10-26-17(12-22)13-5-7-14(8-6-13)18(19,20)21/h2-8,11,17H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGJRNLUNURQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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